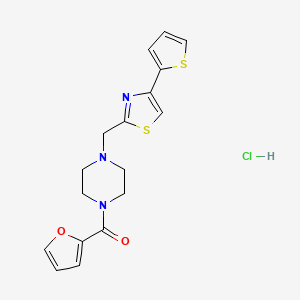
呋喃-2-基(4-((4-(噻吩-2-基)噻唑-2-基)甲基)哌嗪-1-基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H18ClN3O2S2 and its molecular weight is 395.92. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 呋喃衍生物因其治疗功效而成为有希望的抗菌剂 . 研究人员合成了新型呋喃化合物并评估了其对革兰氏阳性菌和革兰氏阴性菌的活性。 研究这种化合物的抗菌潜力可能会导致对抗微生物耐药性的新策略。
- 含呋喃的分子表现出多种药理作用,包括抗癌活性 . 进一步探索该化合物抗肿瘤潜力可能会揭示其作用机制及其在癌症治疗中的适用性。
- 呋喃衍生物因其抗炎和镇痛特性而被研究 . 研究涉及的特定途径并了解它们对疼痛管理的影响可能是有价值的。
- 一些呋喃化合物具有抗溃疡作用 . 探索胃保护机制和在治疗胃肠道疾病中的潜在应用可能是值得的。
- 基于呋喃的分子已被证明是很有希望的神经保护剂 . 研究它们对神经退行性疾病或神经元健康的影响可能有助于治疗的进步。
- 虽然没有明确提到这种化合物,但呋喃因其抗病毒特性而被研究 . 探索该衍生物是否表现出任何抗病毒作用可能是一个有趣的途径。
抗菌活性
抗癌特性
抗炎和镇痛作用
抗溃疡和胃保护作用
神经保护潜力
抗病毒活性
作用机制
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring, a component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the thiazole ring, a component of this compound, is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s action in different environmental conditions.
生物活性
Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that exhibits significant biological activity. Its complex structure, which includes a furan ring, thiazole moiety, and piperazine group, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2S with a molecular weight of approximately 358.47 g/mol. The presence of various functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 1421441-14-6 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that compounds containing thiazole and piperazine structures often exhibit antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action typically involves the inhibition of specific protein kinases or the induction of apoptosis in cancer cells.
Antimicrobial Properties
Furan and thiophene derivatives are known for their antimicrobial activities. Studies have demonstrated that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Some studies suggest that piperazine derivatives can exhibit neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells. This makes the compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antitumor Activity Study : A study conducted on a series of thiazole-containing compounds demonstrated that modifications to the piperazine moiety significantly enhanced cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Compounds with electron-donating groups on the phenyl ring exhibited lower IC50 values, indicating higher potency.
- Antimicrobial Efficacy : In vitro tests showed that derivatives similar to furan-2-yl(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of furan-2-yl(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin can be attributed to:
- Substituents on the piperazine ring : Modifications can enhance binding affinity to target proteins.
- Electron-donating groups : These groups can increase lipophilicity, improving membrane permeability and bioavailability.
属性
IUPAC Name |
furan-2-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2.ClH/c21-17(14-3-1-9-22-14)20-7-5-19(6-8-20)11-16-18-13(12-24-16)15-4-2-10-23-15;/h1-4,9-10,12H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYCNVIRSNBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














